Bosutinib isomer (CAS 1391063-17-4) is a synthetic quinolinecarbonitrile derivative characterized by a 3,5-dichloro-4-methoxyaniline moiety, distinguishing it structurally from the authentic Src/Abl inhibitor bosutinib (which features a 2,4-dichloro-5-methoxyaniline group). Originally identified as a widespread commercial synthesis impurity and misidentified lot standard, this specific isomer has since been reclassified as a highly potent, standalone inhibitor of Wee1 and Wee2 kinases, as well as Chk1. For procurement professionals and assay developers, its value lies not as a generic substitute for bosutinib, but as a specialized Wee1/2 inhibitor, a high-contrast fluorogenic kinase probe, and an essential analytical reference standard for active pharmaceutical ingredient (API) quality control [1], [2].
Procuring authentic bosutinib (CAS 380843-75-4) when the bosutinib isomer is required—or vice versa—fundamentally compromises assay integrity and target specificity. The positional shift of the chlorine and methoxy substituents on the aniline ring drastically alters the molecule's kinase binding profile. While authentic bosutinib is optimized for Src/Abl inhibition, the bosutinib isomer exhibits orders-of-magnitude greater affinity for Wee1 and Wee2 cell cycle regulators. Furthermore, the two isomers exhibit vastly different photophysical properties; the isomer provides a 500-fold fluorescence enhancement upon kinase binding, compared to a mere 10-fold enhancement for the authentic drug. Consequently, substituting one for the other leads to off-target biological effects, failed chemosensitization models, and invalid fluorometric binding data[1], [2].
The bosutinib isomer demonstrates exceptional binding affinity for Wee1 and Wee2 kinases, fundamentally diverging from the target profile of authentic bosutinib. Quantitative thermodynamic profiling reveals that the isomer binds Wee1 and Wee2 with Kd values of 43.7 nM and 4.7 nM, respectively. In stark contrast, authentic bosutinib and other off-target kinase inhibitors exhibit significantly weaker affinities for these targets, with Kd values ranging from 78 nM to 5.7 µM. This makes the isomer a superior choice for targeted Wee1/Wee2 inhibition and cell cycle checkpoint override studies [1].
| Evidence Dimension | Kinase Binding Affinity (Kd) for Wee2 |
| Target Compound Data | 4.7 ± 2.3 nM (Bosutinib isomer) |
| Comparator Or Baseline | > 78 nM (Authentic bosutinib / other Src inhibitors) |
| Quantified Difference | >16-fold higher affinity for Wee2 |
| Conditions | Isothermal titration calorimetry (ITC) / Differential scanning fluorimetry (DSF) |
Buyers targeting Wee1/Wee2 pathways must procure the isomer to achieve nanomolar potency, as the authentic drug lacks the necessary affinity for effective cell cycle regulation.
The bosutinib isomer possesses unique photophysical properties that make it an exceptionally sensitive probe for quantifying kinase binding. Both isomers exhibit weak background fluorescence at 480 nm when excited at 350 nm. However, upon binding to the kinase domain (e.g., Src or Abl), the bosutinib isomer exhibits a massive ~500-fold increase in fluorescence intensity. Authentic bosutinib, under identical conditions, yields only a ~10-fold fluorescence enhancement. This ultra-high signal-to-noise ratio allows the isomer to be utilized as a highly sensitive, label-free displacement probe for high-throughput screening of novel kinase inhibitors [1].
| Evidence Dimension | Fluorescence enhancement upon kinase binding |
| Target Compound Data | ~500-fold increase in fluorescence intensity at 480 nm |
| Comparator Or Baseline | ~10-fold increase (Authentic bosutinib) |
| Quantified Difference | 50x greater signal-to-background enhancement |
| Conditions | 50 nM kinase domain, excitation at 350 nm, emission at 480 nm |
Assay developers require the isomer's superior fluorogenic properties to achieve the signal-to-noise ratios necessary for robust, label-free competitive binding assays.
In models of DNA damage checkpoint arrest, the bosutinib isomer acts as a potent sensitizer to genotoxic agents like gemcitabine by inhibiting Chk1 and Wee1. In vitro and in vivo xenograft studies demonstrate that the isomer forces drug-treated cells to override G2/S checkpoint arrest and enter aberrant mitosis more effectively than authentic bosutinib. Because it is a more potent checkpoint inhibitor, significantly lower concentrations of the isomer are required to suppress tumor growth when used in combination with gemcitabine, whereas authentic bosutinib requires higher dosing to achieve comparable chemosensitization [1].
| Evidence Dimension | Checkpoint abrogation potency (Chk1/Wee1 inhibition) |
| Target Compound Data | High potency chemosensitization at low concentrations |
| Comparator Or Baseline | Authentic bosutinib (requires higher concentrations for equivalent effect) |
| Quantified Difference | Superior in vivo tumor suppression at equivalent or lower doses |
| Conditions | Pancreatic cancer xenograft models treated with sub-lethal gemcitabine |
For researchers developing combination therapies with DNA-damaging agents, the isomer provides a more potent and specific mechanism for overriding cell cycle checkpoints.
Due to historical commercial misidentification where the bosutinib isomer was inadvertently synthesized and sold as authentic bosutinib, the isomer is now an indispensable analytical reference standard. The two compounds are indistinguishable by basic mass spectrometry (both C26H29Cl2N5O3, MW 530.45) and require precise 1H-NMR or specialized HPLC retention profiling to differentiate the 3,5-dichloro-4-methoxyaniline and 2,4-dichloro-5-methoxyaniline moieties. Procuring the verified isomer standard is mandatory for API manufacturers to validate the isomeric purity of authentic bosutinib lots and ensure compliance with structural verification requirements[1].
| Evidence Dimension | Structural differentiation for QC |
| Target Compound Data | 3,5-dichloro-4-methoxyaniline NMR/HPLC signature |
| Comparator Or Baseline | 2,4-dichloro-5-methoxyaniline (Authentic bosutinib) |
| Quantified Difference | Distinct 1H-13C HSQC NMR spectral peaks |
| Conditions | Analytical lot validation and impurity profiling |
Chemical manufacturers and QC laboratories must procure this exact isomer to calibrate analytical instruments and certify the purity of commercial bosutinib batches.
Due to its nanomolar affinity (Kd = 4.7 nM for Wee2), the bosutinib isomer is the preferred reagent for investigating Wee kinase-mediated cell cycle regulation, particularly in germ-cell specific pathways (Wee2) and G2/M transition models, outperforming authentic bosutinib [1].
Leveraging its ~500-fold fluorescence enhancement upon target binding, assay developers utilize the isomer as a high-contrast fluorogenic probe in competitive displacement assays, enabling high-throughput screening of novel kinase inhibitors without the need for radioactive or complex fluorescent tags [2].
The isomer is deployed in oncology research as a potent Chk1/Wee1 inhibitor to sensitize cancer cells to DNA-damaging agents like gemcitabine, forcing cells past checkpoint arrest into aberrant mitosis more efficiently than the authentic drug [3].
As a historically significant synthesis impurity, the isomer is a mandatory reference standard for QC laboratories. It is used in 1H-NMR and HPLC workflows to verify the isomeric purity of commercial bosutinib lots, ensuring the absence of the 3,5-dichloro-4-methoxy positional isomer in pharmaceutical-grade materials [2].